N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
920537-55-9 |
|---|---|
Molecular Formula |
C17H14INO2 |
Molecular Weight |
391.20 g/mol |
IUPAC Name |
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H14INO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
CFLXGFPZSMNZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . The reaction conditions often include the use of (diacetoxyiodo)benzene in acetonitrile, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide, often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran moiety undergoes oxidation under mild conditions. Key findings:
| Reaction Conditions | Reagent | Outcome |
|---|---|---|
| Acetonitrile, room temperature | m-Chloroperbenzoic acid | Epoxidation of benzofuran double bond |
Oxidation primarily targets the electron-rich furan ring, forming epoxide derivatives. Computational studies suggest this reaction proceeds via electrophilic attack on the conjugated π-system .
Reduction Reactions
The iodine substituent and amide group participate in selective reductions:
| Reaction Conditions | Reagent | Outcome |
|---|---|---|
| Ethanol, 25°C | Sodium borohydride | Reduction of amide to amine |
The reaction preserves the benzofuran structure while converting the iodobenzamide group to a benzylamine derivative. Kinetic studies indicate steric hindrance from the benzofuran ethyl chain slows reduction rates compared to simpler benzamides.
Nucleophilic Substitution
The iodine atom undergoes substitution with diverse nucleophiles:
| Nucleophile | Base | Conditions | Product Type |
|---|---|---|---|
| Amines | K₂CO₃ | DMF, 80°C | N-alkylated amides |
| Thiols | Et₃N | THF, 60°C | Thioether derivatives |
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces iodine with aryl/alkyl groups. For example:
text**General protocol**: - Catalyst: Pd(PPh₃)₄ (2 mol%) - Ligand: PPh₃ (4 mol%) - Base: Cs₂CO₃ - Solvent: Dioxane/H₂O (4:1), 100°C - Yield: 70-85% [2][3]
Density functional theory (DFT) calculations reveal that oxidative addition of the C–I bond to Pd(0) is rate-determining (ΔG‡ = 18.7 kcal/mol) .
Cyclization and Heterocycle Formation
Intramolecular reactions exploit the benzofuran-amide proximity:
| Conditions | Outcome | Mechanism |
|---|---|---|
| CuBr, Na₂CO₃, DMSO/H₂O, 60°C | Benzofuro[3,2-c]quinolinones | Radical-mediated C–H activation |
This reaction forms fused polycyclic structures via copper-mediated C–N bond formation. Isotopic labeling experiments confirm the amide nitrogen participates in cyclization .
Catalytic Cascade Reactions
Palladium enables multi-step transformations:
text**Example**: 1. **Aminopalladation**: Pd(II) activates the benzofuran alkynyl group. 2. **Carbopalladation**: Alkene insertion forms a C–C bond. 3. **β-Hydride elimination**: Releases Pd(0) for catalytic turnover [2].
Key energetics from computational studies:
| Step | ΔG‡ (kcal/mol) | ΔG° (kcal/mol) |
|---|---|---|
| Aminopalladation | 17.8–21.8 | -8.2 to +12.5 |
| HCl/alkene exchange | 6.7–16.9 | -32.6 to -14.8 |
| Carbopalladation | 6.8–24.9 | -32.8 to -23.0 |
These data highlight the feasibility of cascade reactions under mild conditions .
Photochemical Reactivity
Preliminary studies indicate UV-induced homolytic C–I bond cleavage generates aryl radicals, enabling:
-
Grafting onto polymers : Surface functionalization of polystyrene derivatives.
-
Cross-coupling without catalyst : Radical recombination with electron-deficient alkenes.
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide typically involves the coupling of benzofuran derivatives with iodobenzamides. The structural modifications at the benzofuran moiety can significantly influence the compound's biological activity. For instance, the presence of substituents at specific positions on the benzofuran ring has been shown to enhance its efficacy as a tubulin inhibitor, which is crucial for cancer treatment .
Key Synthetic Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Coupling | Benzofuran, Iodobenzamide | Formation of this compound |
| 2 | Functionalization | Various electrophiles | Modifications for enhanced activity |
Biological Activities
This compound exhibits several biological activities that make it a candidate for therapeutic applications:
1. Anticancer Activity
Research indicates that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel .
2. Sigma Receptor Modulation
The compound has been evaluated for its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in various neurological disorders and cancer. This compound has shown promise as a sigma receptor ligand, potentially aiding in the treatment of conditions such as depression and anxiety .
3. Antiviral Properties
Recent studies suggest that compounds targeting sigma receptors may interfere with viral replication processes, including those of SARS-CoV-2. The interaction between sigma receptors and viral proteins presents a novel avenue for antiviral drug development .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental models:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to disrupt microtubule dynamics .
Case Study 2: Neurological Effects
A study involving animal models indicated that administration of this compound resulted in reduced anxiety-like behaviors, suggesting potential use in treating anxiety disorders via sigma receptor modulation .
Mechanism of Action
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- BZA2 and T9869: These analogs share the 2-iodobenzamide core but feature aliphatic diethylaminoethyl groups. Their high affinity for melanin has enabled clinical use in melanoma imaging .
- [125I]PIMBA : Incorporates a methoxy group and targets sigma receptors in prostate cancer, demonstrating the impact of electron-donating substituents on receptor binding .
- N-Methyl-N-(naphthyl)-2-iodobenzamide: Sterically hindered aromatic substituents facilitate palladium-catalyzed C–H activation, yielding phenanthridinones in high yields (77–83%) .
- Target Compound : The benzofuran-ethyl group may enhance interactions with aromatic-rich targets (e.g., melanin or sigma receptors) compared to aliphatic substituents in BZA2 or T9867.
Physicochemical Properties
Melting points, solubility, and chromatographic behavior (Rf values) of select analogs are compared below:
Analysis :
- Higher melting points (e.g., 190–206°C in compounds) correlate with rigid aromatic substituents, suggesting the target compound may exhibit similar thermal stability due to its benzofuran group.
- Lower Rf values (e.g., 0.22–0.54) indicate moderate polarity, influenced by substituents like benzylamino or ethylphenyl groups .
Biological Activity
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide is a compound belonging to the benzofuran class, known for its diverse biological activities, including potential anti-tumor, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is crucial for its biological activities. Benzofurans are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The benzofuran structure allows the compound to engage with various enzymes and receptors, influencing cellular pathways associated with cancer and other diseases. Notably, it has been shown to interact with sigma receptors (σR), which are implicated in several physiological processes and diseases.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Sigma receptors are overexpressed in various cancer types, including lung, breast, and prostate cancers. Compounds targeting these receptors have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Study: In Vitro Studies
A study demonstrated that derivatives of benzofuran compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). The mechanism involved the modulation of calcium signaling pathways mediated by σR .
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | σR-mediated apoptosis |
| A375 | 10 | Inhibition of cell proliferation |
| HCT116 | 15 | Modulation of calcium signaling |
2. Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Benzofuran derivatives have shown activity against various bacterial strains, suggesting potential applications in treating bacterial infections .
Table 2: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in drug development. Its ability to bind σR suggests a dual role in both therapeutic and diagnostic applications in oncology. The compound's unique structure may allow for further modifications to enhance its efficacy and selectivity against specific cancer types.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide?
- Methodology : The compound can be synthesized via copper-promoted cross-coupling reactions. For example, iodobenzamide derivatives (e.g., N-(aryl)-2-iodobenzamide) react with benzofuran-containing precursors in the presence of copper(I) iodide, phenanthroline, and cesium carbonate. Solvents like DMF or ethanol are used under reflux (80–100°C), followed by column chromatography for purification .
- Key Considerations : Reaction efficiency depends on substituent steric effects and solvent polarity. Yields may vary (20–52%) based on the benzofuran derivative’s reactivity .
Q. How is structural characterization of this compound performed, and which analytical tools are critical?
- Methodology :
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving twinning or high-resolution data .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while HRMS validates molecular weight. For example, aromatic protons in the benzofuran moiety appear as distinct doublets in the 7.0–8.5 ppm range .
- Data Interpretation : Cross-referencing NMR shifts with computational predictions (e.g., ChemSpider) ensures accuracy .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to improve yield and purity?
- Methodology :
- Catalyst Screening : Replace copper(I) iodide with palladium catalysts for milder conditions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to enhance reaction kinetics .
- Microwave-assisted Synthesis : Reduces reaction time from hours to minutes .
Q. What strategies address contradictions in crystallographic and spectroscopic data during structural analysis?
- Methodology :
- Multi-method Validation : Combine X-ray data (SHELXL refinement ) with DFT-calculated NMR shifts to resolve discrepancies.
- Twinning Analysis : Use SHELXE for high-throughput phasing if crystal twinning occurs .
Q. How is this compound evaluated for biological activity, particularly in targeted imaging applications?
- Methodology :
- Melanin-targeting Studies : Radiolabel the compound (e.g., ¹²³I or ⁶⁸Ga isotopes) and assess binding affinity to melanin-positive melanoma cells via autoradiography .
- Pharmacokinetics : Conduct in vivo PET/SPECT imaging in murine models to evaluate tumor uptake and clearance rates .
Q. What computational tools are used to predict the compound’s physicochemical properties and binding modes?
- Methodology :
- Cheminformatics : Use PubChem and ChemSpider to predict logP (∼3.2), solubility (<0.1 mg/mL), and hydrogen-bonding capacity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like sigma receptors or melanocortin-1 .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated), explaining reduced in vivo efficacy .
- Plasma Protein Binding : Measure unbound fraction (e.g., via equilibrium dialysis) to correlate with observed activity gaps .
Comparative Studies
Q. How does this compound compare to structurally similar benzamide tracers?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
